((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone
Beschreibung
The compound ((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone (CAS: 1690151-72-4) is a bicyclic pyrrolidine derivative fused at the [3,4-b] position, linked via a methanone group to a 1-methyl-1H-pyrazol-4-yl substituent . Its molecular formula is C₁₁H₁₆N₄O, with a molecular weight of 220.27 g/mol. The compound’s pyrrolo-pyrrolidine core is notable for its conformational rigidity, a feature shared with pharmacologically active analogs targeting enzymes like autotaxin .
Eigenschaften
IUPAC Name |
[(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-14-5-9(4-13-14)11(16)15-6-8-2-3-12-10(8)7-15/h4-5,8,10,12H,2-3,6-7H2,1H3/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRIMLSGXVYSED-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CC3CCNC3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)N2C[C@@H]3CCN[C@@H]3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound ((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone , also known by its CAS number, is a bicyclic organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its molecular weight is approximately 232.29 g/mol. The compound features a unique fused ring system that contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research has shown that derivatives of pyrrolidine can inhibit tumor growth by inducing apoptosis in cancer cells. The hexahydropyrrolo structure may enhance these effects through increased binding affinity to target proteins involved in cell proliferation and survival.
Neuropharmacological Effects
Compounds containing pyrazole moieties are often investigated for their neuroprotective effects. Preliminary data suggest that the incorporation of the pyrazolyl group may enhance the neuroprotective profile of the compound, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored various hexahydropyrrolo derivatives and found significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) at micromolar concentrations. The study suggested that these compounds induce apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research presented at the International Conference on Neuropharmacology highlighted a derivative with similar structural features showing promise in reducing oxidative stress and inflammation in neuronal cultures exposed to neurotoxins.
Comparative Analysis with Similar Compounds
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Pharmacological and Physicochemical Properties
- Autotaxin Inhibition : While the target compound’s activity is unreported, structurally related [3,4-c]-pyrrolidine derivatives (e.g., compound 24 in ) exhibit autotaxin inhibition, a key target in fibrosis and cancer . The benzotriazole-containing analog in shows an IC₅₀ of 0.25 µM , highlighting the importance of electron-deficient aromatic groups for potency .
- Solubility and Stability: The tert-butyl ester in compound 24 () enhances solubility in phosphate buffer (HT-Solubility assay), whereas the target compound’s simpler pyrazole group may reduce solubility without hydrophilic modifications .
Antimicrobial Activity Context
Pyrazole-thiophene hybrids (–4) demonstrate antimicrobial activity via mechanisms like DNA gyrase inhibition .
Q & A
Q. What are the optimal synthetic routes for preparing ((3AS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)(1-methyl-1H-pyrazol-4-yl)methanone?
- Methodological Answer : The synthesis of this bicyclic pyrrolidine-pyrazole hybrid involves two key steps:
Core Formation : Coupling the hexahydropyrrolo[3,4-b]pyrrole core with 1-methyl-1H-pyrazole via a methanone linker. This may employ palladium-catalyzed amination (e.g., Buchwald-Hartwig coupling) to install the pyrazole moiety, as demonstrated in analogous syntheses of Seltorexant derivatives .
Chirality Control : Stereochemical integrity of the (3aS,6aS) configuration is maintained using tert-butyl carbamate (Boc) protection/deprotection strategies, followed by acid-mediated cyclization .
Key Considerations: Optimize reaction solvents (e.g., toluene or DMF) and catalysts (e.g., Pd(OAc)₂ with Xantphos) to minimize racemization.
Q. How can the stereochemistry of the hexahydropyrrolo[3,4-b]pyrrole core be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography with refinement via SHELXL (v.2015+) to resolve stereochemical ambiguities. For example, SHELXL’s dual-space algorithm can refine non-crystallographic symmetry (NCS) constraints in chiral bicyclic systems, as validated in studies of similar pyrrolidine derivatives . Alternative Methods:
- NMR Spectroscopy : Analyze coupling constants () and NOESY correlations to confirm spatial arrangements of protons.
- Chiral HPLC : Compare retention times with enantiopure standards.
Q. What are the standard protocols for purity analysis of this compound?
- Methodological Answer :
- HPLC : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient of 0.1% TFA in water/acetonitrile (90:10 to 10:90 over 20 min) and UV detection at 254 nm. Purity thresholds should exceed 98% .
- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion peaks (expected [M+H]⁺: ~304.2 Da).
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) in the hexahydropyrrolo[3,4-b]pyrrole moiety be resolved?
- Methodological Answer : Discrepancies often arise from thermal motion or disorder in the crystal lattice. Mitigation strategies include:
Low-Temperature Data Collection : Reduce thermal vibrations by collecting data at 100 K.
Twinned Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping domains in twinned crystals .
DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers.
Q. What mechanistic insights explain the regioselectivity of pyrazole substitution in this compound?
- Methodological Answer : Regioselectivity at the pyrazole C4 position is governed by:
- Electronic Effects : The 1-methyl group directs electrophilic substitution to the electron-rich C4 via inductive effects.
- Steric Factors : Bulky substituents on the pyrrolidine core favor less hindered positions.
Experimental Validation: - Perform DFT-based NBO analysis to quantify charge distribution.
- Synthesize isotopologs (e.g., -labeled pyrazole) and track reaction intermediates via in-situ NMR .
Q. How does the stereochemistry of the bicyclic core influence biological activity in receptor-binding assays?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies using enantiomerically pure analogs:
In Vitro Assays : Measure binding affinity (e.g., IC₅₀) for target receptors (e.g., GPCRs or kinases) using radioligand displacement.
Molecular Dynamics Simulations : Compare docking poses of (3aS,6aS) vs. (3aR,6aR) configurations in receptor binding pockets.
Case Study: Seltorexant’s (3aR,6aS) configuration shows 10-fold higher orexin receptor affinity than its enantiomer, highlighting stereochemical sensitivity .
Q. What analytical strategies differentiate degradation products from synthetic impurities?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidation, light) and compare HPLC profiles with synthetic intermediates.
- LC-MS/MS : Identify degradation markers (e.g., oxidized pyrrolidine rings) via fragmentation patterns.
- Isotope-Labeling : Use -H₂O to trace hydrolysis pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
